

# what is the chemical structure of methyl acetimidate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl acetimidate

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## An In-depth Technical Guide to Methyl Acetimidate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **methyl acetimidate**, a versatile chemical reagent with significant applications in organic synthesis and biochemical research. The document details its chemical structure, properties, synthesis, key reactions, and various applications, with a focus on its utility for professionals in the fields of chemistry and drug development.

### Chemical Identity and Properties

**Methyl acetimidate**, systematically named methyl ethanimidate, is an organic compound belonging to the imidoester class.[1] It is most commonly handled and utilized in its more stable hydrochloride salt form.[2] The free base typically appears as a colorless to pale yellow liquid with a characteristic odor, and it is soluble in polar organic solvents.[3] The hydrochloride salt is often a white to yellow powder or a colorless to pale yellow liquid.[4][5]

The structure of **methyl acetimidate** features a central carbon atom double-bonded to a nitrogen atom and single-bonded to a methyl group and a methoxy group.

A summary of the key quantitative data for **methyl acetimidate** and its hydrochloride salt is presented below.

Property	Value (Methyl Acetimidate)	Value (Methyl Acetimidate HCl)	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO	C <sub>3</sub> H <sub>8</sub> ClNO	
Molecular Weight	73.09 g/mol	109.55 g/mol	
CAS Number	14777-29-8	14777-27-6	
IUPAC Name	methyl ethanimidate	methyl ethanimidate;hydrochloride	
SMILES	C(OC)(C)=N	Cl.COC(C)=N	
InChI Key	SJFKGZZCMREBQH-UHFFFAOYSA-N	WHYJXXISOUGFLJ-UHFFFAOYSA-N	
Melting Point	Not available	105 °C (decomposes)	
Topological Polar Surface Area	33.1 Å <sup>2</sup>	33.1 Å <sup>2</sup>	

## Synthesis and Experimental Protocols

The most established method for synthesizing **methyl acetimidate** hydrochloride is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst.

This protocol is based on a method utilizing acetyl chloride as an in situ source of HCl.

Materials:

- Acetonitrile (1.6 kg)
- Methanol (2.4 kg)
- Acetyl chloride (3.67 kg)

- tert-Butyl methyl ether (11.8 kg)

Procedure:

- Charge a suitable reactor with acetonitrile and methanol.
- Cool the reactor contents to  $-10^{\circ}\text{C}$ .
- Slowly add acetyl chloride to the cooled mixture, ensuring the temperature is maintained at or below  $0^{\circ}\text{C}$ .
- Stir the reaction mixture at  $0^{\circ}\text{C}$  for 12 hours.
- After the reaction is complete, remove the solvent under reduced pressure at a temperature of  $45^{\circ}\text{C}$ .
- Add tert-butyl methyl ether to the resulting residue and stir the mixture at  $0^{\circ}\text{C}$  for 3 hours to facilitate precipitation.
- Filter the resulting solid product.
- Dry the solid under vacuum at  $40^{\circ}\text{C}$  to yield **methyl acetimidate** hydrochloride (expected yield: ~95%).

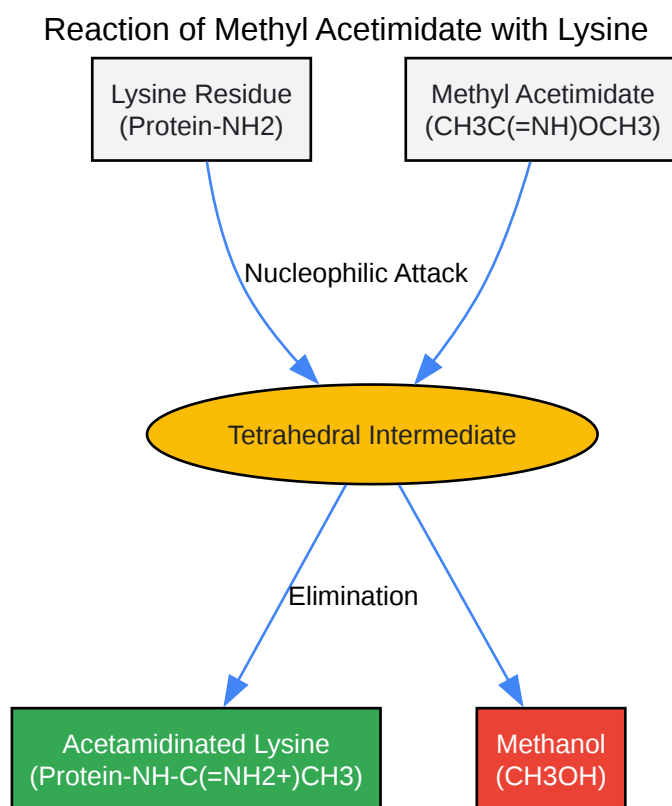
## Chemical Reactivity and Key Reactions

**Methyl acetimidate** is a reactive compound that participates in several important chemical transformations.

- **Hydrolysis:** In the presence of water, **methyl acetimidate** hydrolyzes to form methyl acetate and ammonia. Its hydrochloride salt hydrolyzes to methylamine and acetic acid.
- **Nucleophilic Substitution:** The carbon atom of the imidate group is electrophilic and susceptible to attack by nucleophiles, leading to the formation of new compounds.
- **Amide Formation:** It readily reacts with carboxylic acids to form amides, making it a useful reagent in peptide synthesis.

- Protein Modification: **Methyl acetimidate** is widely used to selectively modify the primary amino groups of lysine residues in proteins. This reaction is highly specific at an alkaline pH (typically 9-10). The modification converts the positively charged amino group into a positively charged acetamidine group, which can be valuable for studying protein structure and function.

The following diagram illustrates the reaction pathway for the modification of a lysine residue by **methyl acetimidate**.



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Caption: Reaction of **Methyl Acetimidate** with a Lysine Residue.

## Applications in Research and Drug Development

**Methyl acetimidate** and its hydrochloride salt are valuable tools for researchers in chemistry and biology.

- **Organic Synthesis:** It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its ability to form imines and amidines is particularly useful.
- **Biochemical Probes:** The specific reaction with lysine residues allows it to be used as a probe for protein structure and function. This modification can aid in protein crystallography by improving solubility and stability.
- **Enzyme Inhibition:** It has been shown to inhibit the N-methylation of phosphatidylethanolamine, which is crucial for studying lipid metabolism and signaling pathways.
- **Sickle Cell Anemia Research:** **Methyl acetimidate** has been investigated as an in vitro antisickling agent. It modifies hemoglobin, which can inhibit the polymerization of sickle hemoglobin.
- **Bioconjugation:** The reagent is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces.

## Spectroscopic Information

Detailed spectroscopic data is available for the characterization of **methyl acetimidate**.

- **Infrared (IR) Spectroscopy:** The IR spectra of both **methyl acetimidate** and its hydrochloride salt have been thoroughly analyzed to confirm their structures.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>13</sup>C NMR spectral data for **methyl acetimidate** is available in public databases such as PubChem.
- **Mass Spectrometry (MS):** Predicted GC-MS data can be found in resources like the Human Metabolome Database.

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- To cite this document: BenchChem. [what is the chemical structure of methyl acetimidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676432#what-is-the-chemical-structure-of-methyl-acetimidate]

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